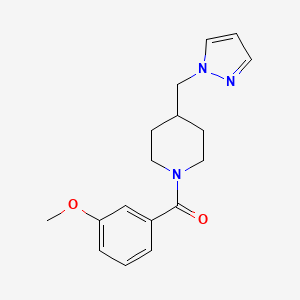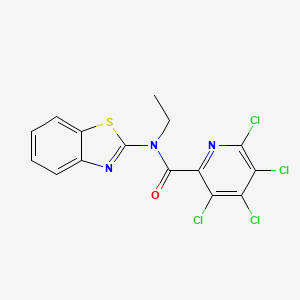![molecular formula C13H21NO3 B2364163 tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2306275-77-2](/img/structure/B2364163.png)
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate” is a chemical compound . It is a solid substance and has a molecular weight of 239.31 . The IUPAC name for this compound is tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate involved several steps, including the treatment of ((1,3-dibromopropan-2-yloxy)methyl)benzene with ethyl cyanoacetate in DMF, followed by heating to 80 °C for 4 hours . The reaction mixture was then cooled, diluted with ethyl acetate, and filtered . The filtrate was washed, dried, and concentrated to give a red oil, which was purified by flash chromatography .Chemical Reactions Analysis
In the synthesis process of a similar compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, several chemical reactions were involved . These included the reaction of ((1,3-dibromopropan-2-yloxy)methyl)benzene with ethyl cyanoacetate in the presence of potassium carbonate . Another reaction involved the reduction of ethyl 3-(benzyloxy)-1-cyanocyclobutanecarboxylate with sodium borohydride .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 239.31 .Applications De Recherche Scientifique
- tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate serves as a valuable building block for the synthesis of diaminopyrimidines, which are used as epidermal growth factor receptor (EGFR) inhibitors . EGFR inhibitors play a crucial role in cancer therapy by targeting the EGFR signaling pathway.
- Researchers utilize tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate in the preparation of γ-butyrolactone derivatives. These derivatives are synthesized via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation . γ-Butyrolactones find applications in organic synthesis and pharmaceuticals.
- The compound can participate in cycloaddition reactions to generate spirocyclobutanes. While zinc-copper couple reactions in 1,2-dimethoxyethane yield spirocyclobutanes, successful outcomes have been observed using zinc powder in dioxane . Spirocyclobutanes have interesting structural features and are relevant in materials science and drug discovery.
EGFR Inhibitors
γ-Butyrolactone Derivatives
Spirocyclobutanes
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the hazard statements associated with it are H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Orientations Futures
The compound could potentially be used in the synthesis of other compounds. For example, tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has been used for the preparation of diaminopyrimidines as EGFR inhibitors . This suggests that “tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate” could also have potential applications in drug synthesis.
Propriétés
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQAWBCAPKKRFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

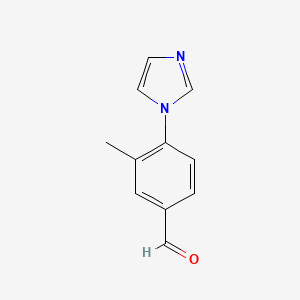
![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2364090.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)
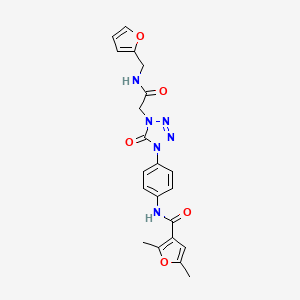
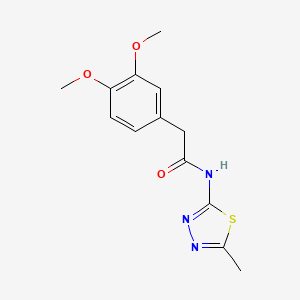

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)
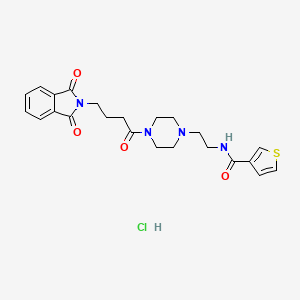
![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)
